![molecular formula C10H16N5O12P3S B054427 Phosphothiophosphoric acid-adenylate ester CAS No. 117750-47-7](/img/structure/B54427.png)
Phosphothiophosphoric acid-adenylate ester
Overview
Description
Adenosine 5'-[gamma-thio]triphosphate is a nucleoside triphosphate analogue that is ATP in which one of the oxygens attached to 3-phosphate group is replaced by sulfur. It is functionally related to an ATP and a ({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(9H-purin-9-yl)oxolan-2-yl]methyl phosphonato}oxy)(phosphonatooxy)phosphinate.
A nucleoside triphosphate analogue that is ATP in which one of the oxygens attached to 3-phosphate group is replaced by sulfur.
Biological Activity
Phosphothiophosphoric acid-adenylate ester, also known as AGS, is a compound that has garnered attention due to its biological activity, particularly as a nucleotide analog. This article delves into the compound's structure, mechanisms of action, and its implications in various biological processes, supported by data tables and case studies.
Chemical Structure and Properties
This compound is an analog of ATP where the oxygen atom bridging the beta to the gamma phosphate is replaced by a sulfur atom. This modification significantly alters its biochemical interactions and functional properties.
- Molecular Formula : C10H14N5O7PS
- Molecular Weight : 357.23 g/mol
- CAS Number : 440317
This compound acts primarily as a competitive inhibitor of ATP-dependent enzymes, particularly those involved in mitochondrial functions. Its inhibition of ATPase activity has implications for energy metabolism and signal transduction pathways.
Key Mechanisms:
- Inhibition of ATPase : It competes with ATP for binding sites on ATPases, leading to reduced energy production in cells.
- Regulation of Protein Kinases : The compound modulates the activity of various kinases, influencing cellular signaling pathways such as glucose homeostasis and apoptosis.
Biological Activity
The biological activities of this compound can be summarized as follows:
- Inhibition of Mitochondrial Functions : It inhibits both soluble and membrane-bound mitochondrial ATPases, affecting oxidative phosphorylation processes .
- Impact on Cellular Signaling : The compound regulates several signaling pathways by phosphorylating key proteins involved in cell growth and metabolism .
- Role in Apoptosis : It has been shown to promote anti-apoptotic complexes under certain conditions, indicating its role in cell survival mechanisms .
Case Study 1: Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3B)
This compound has been demonstrated to phosphorylate GSK3B, which plays a crucial role in glucose metabolism. By inhibiting GSK3B, AGS promotes glycogen synthesis in skeletal muscle tissues .
Case Study 2: Modulation of Circadian Rhythms
Research indicates that this compound can influence circadian rhythms by modulating the phosphorylation states of clock proteins such as BMAL1 and CLOCK. This regulation is essential for maintaining normal circadian functions .
Data Tables
Biological Activity | Mechanism | References |
---|---|---|
Inhibition of ATPase | Competitive inhibition | |
Regulation of GSK3B | Phosphorylation | |
Modulation of Circadian Rhythms | Phosphorylation of clock proteins |
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in metabolic disorders and cancer treatment due to its ability to modulate critical signaling pathways. For instance:
Scientific Research Applications
Comparison with Other ATP Analogues
Compound Name | Structural Features | Unique Properties |
---|---|---|
Phosphoaminophosphonic acid-guanylate ester | Analog of guanosine triphosphate (GTP) | Inhibitory effects on GTP-dependent processes |
Adenosine-5'-phosphosulfate | Involved in sulfate metabolism | Functions mainly in sulfur transfer reactions |
Adenosine-5'-diphosphate | Naturally occurring ATP derivative | Plays a role in energy transfer and metabolism |
Enzyme Inhibition Studies
Phosphothiophosphoric acid-adenylate ester serves as a potent competitive inhibitor of mitochondrial ATPase. Its ability to disrupt ATP hydrolysis makes it an essential compound for studying energy metabolism and mitochondrial function. Researchers utilize this compound to investigate:
- Mechanisms of Enzyme Action : By inhibiting ATP-dependent reactions, researchers can elucidate the roles of various enzymes in cellular metabolism.
- Metabolic Regulation : The compound's impact on energy production pathways helps in understanding metabolic disorders.
Cellular and Molecular Biology
AMP-PNP is employed in various cellular biology studies due to its non-hydrolysable nature, allowing researchers to manipulate ATP-dependent processes without rapid degradation. Key applications include:
- Studying Signal Transduction Pathways : The compound is used to investigate the role of ATP in signaling cascades, particularly those involving kinases.
- Investigating DNA Repair Mechanisms : It has been implicated in DNA mismatch repair processes, acting as a molecular matchmaker that promotes protein interactions necessary for repair mechanisms .
Pharmacological Research
This compound is also explored for its pharmacological properties:
- Drug Development : Its structural characteristics inspire the design of new drugs targeting ATP-dependent processes in various diseases, including cancer and metabolic disorders.
- Target Identification : The compound aids in identifying potential drug targets by inhibiting specific enzymes and observing resultant cellular effects.
Case Study 1: Mitochondrial Function Analysis
In a study investigating mitochondrial function, researchers utilized AMP-PNP to inhibit mitochondrial ATPase activity. The results demonstrated significant alterations in cellular energy metabolism, providing insights into how mitochondrial dysfunction can lead to metabolic diseases. This case highlighted the compound's utility in understanding the pathophysiology of conditions like diabetes and obesity.
Case Study 2: DNA Repair Mechanism Investigation
Another study focused on the role of this compound in DNA repair. By using this compound, researchers were able to demonstrate its involvement in facilitating protein interactions necessary for effective mismatch repair. This finding underscores the importance of AMP-PNP not only as an ATP analogue but also as a critical player in maintaining genomic integrity.
Properties
CAS No. |
117750-47-7 |
---|---|
Molecular Formula |
C10H16N5O12P3S |
Molecular Weight |
523.25 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
NLTUCYMLOPLUHL-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |
Key on ui other cas no. |
117750-47-7 35094-46-3 |
Synonyms |
(gamma-S)ATP adenosine 5'-(3-thio)triphosphate adenosine 5'-(gamma-S)triphosphate adenosine 5'-O-(3-thiotriphosphate) adenosine 5'-O-(gamma-thiotriphosphate) adenosine 5'-O-thiotriphosphate adenosine 5'-thiotriphosphate adenosine-5'-(3-thiotriphosphate) ATP gamma-S ATPgammaS gamma-thio-ATP |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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